![molecular formula C10H14ClNS B1420206 3-[(3-Chlorobenzyl)thio]-1-propanamine CAS No. 1185320-24-4](/img/structure/B1420206.png)
3-[(3-Chlorobenzyl)thio]-1-propanamine
Übersicht
Beschreibung
The molecule “3-[(3-Chlorobenzyl)thio]-1-propanamine” contains a total of 27 bonds. There are 13 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized via multi-step reactions . For instance, 1,2,4-triazole derivatives containing 1,2,3-thiadiazole moieties were synthesized by multi-step reactions under microwave-assisted conditions .Molecular Structure Analysis
The molecular weight of “this compound” is calculated to be 215.74286 g/mol . The molecular formula is C10H14ClNS .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, similar compounds have shown various biological activities. For instance, 1,2,4-triazole derivatives containing a pyrazole ring exhibited moderate fungicidal activity .Physical And Chemical Properties Analysis
The physical form of “this compound” is liquid . Other physical and chemical properties like boiling point, density, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen
Analytical Methods Development
Research has been conducted on the analytical methods for the identification and characterization of compounds structurally related to "3-[(3-Chlorobenzyl)thio]-1-propanamine". For instance, liquid chromatographic and mass spectral analysis techniques have been developed to distinguish regioisomers of MDMA and similar compounds, highlighting the importance of analytical chemistry in identifying and characterizing such chemicals (Noggle, Clark, Bouhadir, & Deruiter, 1991) (Deruiter, Clark, & Noggle, 1990).
Design and Synthesis of Novel Compounds
Research into the design and synthesis of novel propanamine derivatives, such as the development of novel N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives, showcases the potential for creating new molecules with unique properties for further investigation (Jing, 2010).
Pharmacological Research
Studies on compounds like "this compound" often involve pharmacological research to explore their potential therapeutic applications. For example, research on similar compounds has explored their antidepressant properties, indicating the potential for pharmacological applications in mental health treatment (Bailey et al., 1985).
Radiolabeled Compound Synthesis
The synthesis of radiolabeled compounds, such as [14C]L-637,510, a potential muscle relaxant, demonstrates the utility of such compounds in metabolism studies and pharmacokinetic research, which can be highly relevant to the study of "this compound" (O'Connor et al., 1991).
Eigenschaften
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNS/c11-10-4-1-3-9(7-10)8-13-6-2-5-12/h1,3-4,7H,2,5-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKSLIJHMBOHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





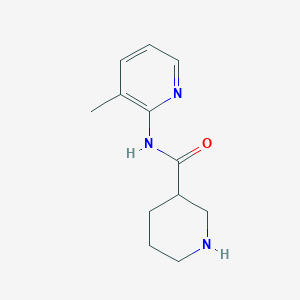
![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)
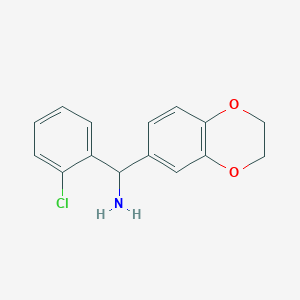
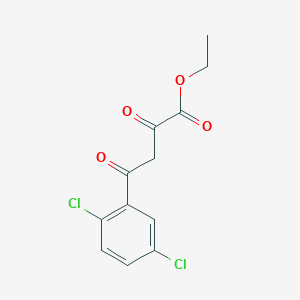

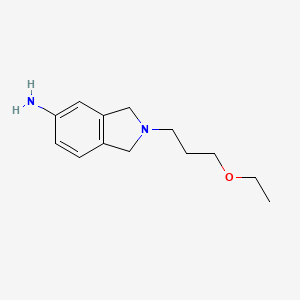
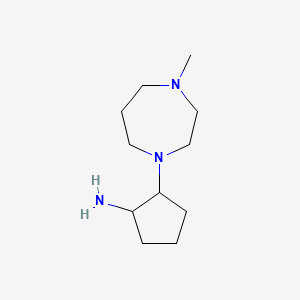
![(Prop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B1420138.png)
![N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1420140.png)

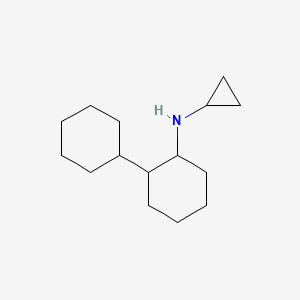
![(1-Cyclopropylethyl)[(4-fluorophenyl)methyl]amine](/img/structure/B1420146.png)